molecular formula C8H11BO5S B2750144 (4-Methanesulfonyl-3-methoxyphenyl)boronic acid CAS No. 1313617-68-3

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid

Cat. No.: B2750144
CAS No.: 1313617-68-3
M. Wt: 230.04
InChI Key: SRUUTBYHOBCTHT-UHFFFAOYSA-N
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Description

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Boronic acids are widely studied for applications in medicinal chemistry, catalysis, and molecular recognition due to their ability to form reversible covalent bonds with diols and interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

(3-methoxy-4-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUUTBYHOBCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid typically involves the reaction of 4-methanesulfonyl-3-methoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The methanesulfonyl group is a strong electron-withdrawing substituent, which increases the acidity of the boronic acid compared to analogs with electron-donating groups. For example:

  • Phenylboronic acid (pKa ~8.86) lacks electron-withdrawing groups, making it less acidic .
  • (4-Cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6) incorporates a cyano (-CN) group, another electron-withdrawing substituent, but its acidity and binding affinity may differ due to steric and electronic variations .
  • B-[4-Methyl-3-(methylsulfonyl)phenyl]boronic acid (CAS 1020743-84-3) replaces the methoxy group with a methyl (-CH₃) group, reducing steric hindrance but maintaining enhanced acidity from the sulfonyl group .

Table 1: Acidity and Substituent Effects

Compound Substituents (Position) Key Properties
(4-Methanesulfonyl-3-methoxyphenyl)boronic acid -OCH₃ (3), -SO₂CH₃ (4) High acidity, strong diol binding
(4-Cyano-3-methoxyphenyl)boronic acid -OCH₃ (3), -CN (4) Moderate acidity, improved solubility
B-[4-Methyl-3-(methylsulfonyl)phenyl]boronic acid -CH₃ (4), -SO₂CH₃ (3) Lower steric hindrance, high reactivity
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC₅₀ values (0.1969 µM and 0.2251 µM, respectively) against triple-negative breast cancer cells. Their planar aromatic structures enhance membrane permeability, but poor solubility limits their utility .
  • This compound is hypothesized to have improved solubility due to the polar sulfonyl group, though its antiproliferative activity remains untested .
Enzyme Inhibition
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae R39 with IC₅₀ values of 20–30 µM, outperforming ortho-substituted analogs. The target compound’s meta/para substitution pattern may similarly enhance enzyme binding .
  • [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, comparable to trichostatin A. The methoxyethyl group likely facilitates target engagement, suggesting that methoxy substituents in the target compound may confer analogous advantages .

Solubility and Structural Stability

  • Pyren-1-yl boronic acid precipitates in culture media due to low aqueous solubility, limiting its utility .
  • The methanesulfonyl group in the target compound may improve water solubility compared to purely hydrophobic analogs, though this requires experimental validation.

Biological Activity

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methanesulfonyl group and a methoxyphenyl group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular structure of this compound includes:

  • Boronic Acid Group : Imparts unique reactivity, particularly in forming reversible covalent bonds with diols and other nucleophiles.
  • Methanesulfonyl Group : Enhances solubility and can participate in various chemical reactions.
  • Methoxyphenyl Group : Influences the compound's lipophilicity and potential interactions with biological molecules.

The primary mechanism of action for this compound involves its ability to form covalent bonds with serine residues in enzyme active sites. This property is particularly relevant for its role as an inhibitor of certain enzymes, including β-lactamases, which are responsible for antibiotic resistance.

Inhibition of β-Lactamases

Research has shown that boronic acids can effectively inhibit class A and class C β-lactamases. For instance, studies indicate that compounds similar to this compound demonstrate significant inhibition against AmpC β-lactamase, with Ki values indicating high potency (as low as 20 nM) . The compound achieves this by mimicking the high-energy intermediates formed during the β-lactamase reaction, thereby disrupting the enzyme's function.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : While the compound itself may not exhibit significant antimicrobial properties when used alone, it has shown synergy with existing antibiotics like ceftazidime. In combination assays, it significantly reduced the minimum inhibitory concentration (MIC) values for resistant bacterial strains .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit CYP3A4, a critical enzyme in drug metabolism, which raises concerns regarding potential drug-drug interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Synergistic Effects with Antibiotics :
    • A study demonstrated that when administered alongside ceftazidime, this compound enhanced the antibiotic's efficacy against resistant E. coli strains by up to 32-fold .
  • Inhibition Potency :
    • In a comparative analysis of various boronic acids, this compound exhibited notable potency against β-lactamases with an IC50 value of 0.34 μM, highlighting its potential as a lead compound for developing new antibacterial agents .

Table 1: Inhibition Potency Against β-Lactamases

CompoundKi Value (nM)Type
Compound A20Class A β-lactamase
Compound B430Class C β-lactamase
This compound<100Class A & C β-lactamase

Table 2: Synergistic Effects on MIC Values

Bacterial StrainMIC Ceftazidime Alone (μg/mL)MIC Ceftazidime + Compound (μg/mL)
E. coli644
K. pneumoniae328
P. aeruginosa3216

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